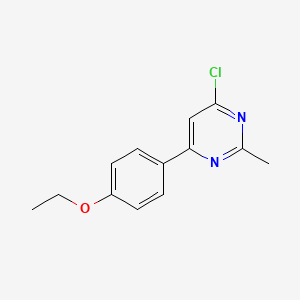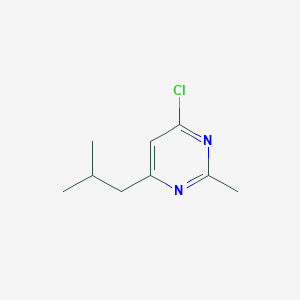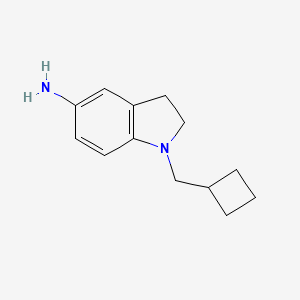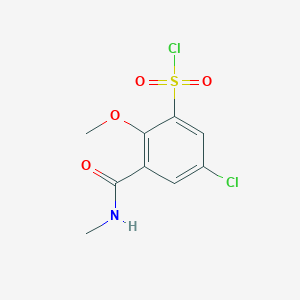![molecular formula C12H15F3N2 B1466778 2-[4-(Trifluoromethyl)piperidin-1-yl]aniline CAS No. 1479254-34-6](/img/structure/B1466778.png)
2-[4-(Trifluoromethyl)piperidin-1-yl]aniline
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “2-[4-(Trifluoromethyl)piperidin-1-yl]aniline” is 1S/C12H15F3N2/c13-12(14,15)10-8-9(4-5-11(10)16)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2 .Chemical Reactions Analysis
“2-[4-(Trifluoromethyl)piperidin-1-yl]aniline” has been used in a variety of scientific research applications, including organic synthesis, catalysis, drug discovery, and materials science. In organic synthesis, it is a versatile building block for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals.Physical And Chemical Properties Analysis
“2-[4-(Trifluoromethyl)piperidin-1-yl]aniline” is a solid at room temperature . It has a molecular weight of 244.26 g/mol . The InChI key is ZFWRQDUMELCURK-UHFFFAOYSA-N . The density is 1.2±0.1 g/cm3, the boiling point is 339.1±42.0 °C at 760 mmHg, and the flash point is 158.9±27.9 °C .Aplicaciones Científicas De Investigación
Anticancer Applications
Piperidine derivatives, including those with a trifluoromethyl group, have been utilized in anticancer research. They have shown promising results against various types of cancer cells .
Antiviral Applications
Piperidine-based compounds have also been used in antiviral research. For instance, some piperidine derivatives have been proven to be potent antiviral agents targeting SARS-CoV-2 proteases .
Antimalarial Applications
The piperidine nucleus has been used in the development of antimalarial agents. These compounds have shown effectiveness in inhibiting the growth of malaria parasites .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used in the development of antimicrobial and antifungal agents. These compounds have shown effectiveness in inhibiting the growth of various types of bacteria and fungi .
Antihypertensive Applications
Compounds with a piperidine nucleus have been used in the development of antihypertensive agents. These compounds have shown effectiveness in lowering blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used in the development of analgesic and anti-inflammatory agents. These compounds have shown effectiveness in relieving pain and reducing inflammation .
Anti-Alzheimer Applications
Piperidine-based compounds have been used in anti-Alzheimer research. These compounds have shown promising results in inhibiting the progression of Alzheimer’s disease .
Antipsychotic Applications
Piperidine derivatives have been used in the development of antipsychotic agents. These compounds have shown effectiveness in managing symptoms of various psychiatric disorders .
Safety and Hazards
The safety information for “2-[4-(Trifluoromethyl)piperidin-1-yl]aniline” includes the following hazard statements: H302, H312, H332, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-5-7-17(8-6-9)11-4-2-1-3-10(11)16/h1-4,9H,5-8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFOCSWQUXRNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)piperidin-1-yl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)

![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine](/img/structure/B1466700.png)

![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)


![1-[(Naphthalen-1-yl)methyl]azetidin-3-amine](/img/structure/B1466712.png)
![2-(4-Methylpyridin-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466714.png)
![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)

